2-oxopropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar chemical reactivity and applications.
Indole derivatives: These compounds have an indole nucleus and are known for their diverse biological activities.
Uniqueness
2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to its specific substitution pattern and the presence of both nitro and carbonyl groups.
Properties
Molecular Formula |
C13H10N2O7 |
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Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-oxopropyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C13H10N2O7/c1-7(16)6-22-10(17)5-14-12(18)8-3-2-4-9(15(20)21)11(8)13(14)19/h2-4H,5-6H2,1H3 |
InChI Key |
PEBXCZSSVPOELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC(=O)CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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